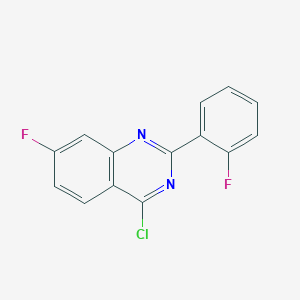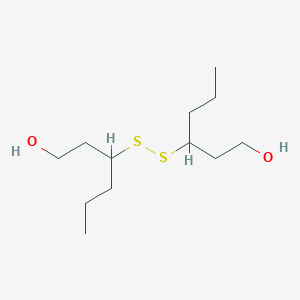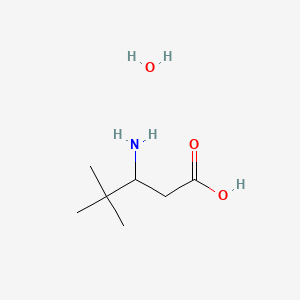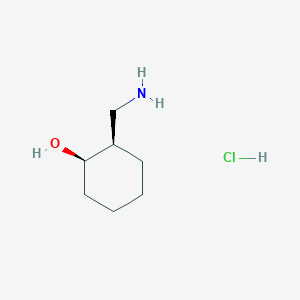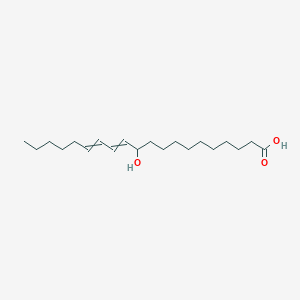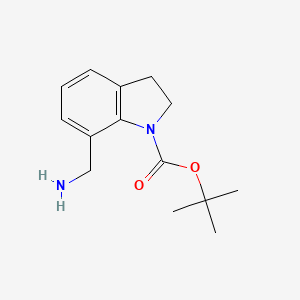
Tert-butyl 7-(aminomethyl)indoline-1-carboxylate
Overview
Description
Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is an N-substituted indoline derivative . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of this compound involves dissolving indoline in tetrahydrofuran and adding di-tert-butylcarbonate. The mixture is then stirred for 16 hours at room temperature under an inert nitrogen atmosphere.Molecular Structure Analysis
The molecular formula of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is C13H17NO2 . It has an average mass of 219.280 Da and a monoisotopic mass of 219.125931 Da .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
The boiling point of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is 201 °C . It has a density of 1.07 g/mL at 25 °C and a refractive index of n 20/D 1.543 .Mechanism of Action
While the specific mechanism of action for Tert-butyl 7-(aminomethyl)indoline-1-carboxylate is not mentioned in the search results, indole derivatives are known to have a wide range of biological activities. They are used in the treatment of various disorders in the human body, including cancer cells and microbes .
Safety and Hazards
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs . The investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of Tert-butyl 7-(aminomethyl)indoline-1-carboxylate could involve exploring new synthesis methods and further studying its biological activities.
properties
IUPAC Name |
tert-butyl 7-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAKBUMNCPAWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694352 | |
| Record name | tert-Butyl 7-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-(aminomethyl)indoline-1-carboxylate | |
CAS RN |
1086392-30-4 | |
| Record name | tert-Butyl 7-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3,3-Trimethyl-2-((E)-2-(2-(1-naphthyl)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B1501634.png)
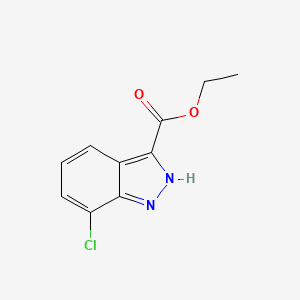
![3-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1501637.png)
